2-Tert-butyl-3-(cyclohexyloxy)phenol
Description
2-Tert-butyl-3-(cyclohexyloxy)phenol is a synthetic phenolic compound characterized by a hydroxyl group on a benzene ring substituted with a tert-butyl group at the ortho (2nd) position and a cyclohexyl ether group at the meta (3rd) position. Phenolic compounds of this class are often utilized in industrial applications, such as antioxidants or stabilizers, due to their ability to scavenge free radicals via the hydroxyl group .
Properties
Molecular Formula |
C16H24O2 |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-tert-butyl-3-cyclohexyloxyphenol |
InChI |
InChI=1S/C16H24O2/c1-16(2,3)15-13(17)10-7-11-14(15)18-12-8-5-4-6-9-12/h7,10-12,17H,4-6,8-9H2,1-3H3 |
InChI Key |
XSBYCEMYOWVYHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=C1OC2CCCCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-(cyclohexyloxy)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst, such as ferric chloride . The reaction is typically carried out in an organic solvent like ethylene dichloride at low temperatures to control the reaction rate and yield.
Another method involves the condensation of phenol with cyclohexanol, followed by alkylation with tert-butyl chloride . This method leverages the steric hindrance provided by the cyclohexyloxy group to minimize the formation of isomeric by-products.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-3-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and cyclohexanol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Tert-butyl-3-(cyclohexyloxy)phenol has several applications in scientific research:
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant and anti-inflammatory properties.
Industry: It is used in the production of fragrances, antioxidants, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Tert-butyl-3-(cyclohexyloxy)phenol exerts its effects involves interactions with various molecular targets. The phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is mediated through pathways involving the scavenging of reactive oxygen species and the stabilization of free radicals .
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
4-Tert-butoxy-3-(cyclohexyloxy)phenol (CAS 1243279-72-2)
- Molecular Formula : C₁₆H₂₄O₃
- Molecular Weight : 264.36 g/mol
- Key Differences :
- The tert-butyl group is at the para (4th) position, and the cyclohexyloxy group is at the meta (3rd) position.
- Positional isomerism significantly impacts steric hindrance and electronic effects. The ortho tert-butyl group in the target compound may reduce symmetry, leading to lower melting points compared to the para isomer .
- Applications : Likely used in similar industrial contexts but with altered solubility and reactivity due to substituent positioning.
2-t-Butylcyclohexanol (CAS 13491-79-7)
- Molecular Formula : C₁₀H₂₀O
- Molecular Weight : 156.27 g/mol
- Key Differences: A hydrogenated derivative lacking the aromatic phenol ring, with a hydroxyl group on a cyclohexane ring. Solid at room temperature (MP: 45°C) due to reduced steric bulk compared to phenolic analogs .
Functional Group Analogs
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)
- Molecular Formula : C₁₈H₃₀O₃
- Key Differences: Contains a polyethylene glycol (PEG-like) chain and a tetramethylbutyl group. Increased hydrophilicity due to the ethoxyethanol moiety, contrasting with the lipophilic tert-butyl and cyclohexyloxy groups in the target compound . Applications: Likely used as a surfactant or emulsifier, diverging from phenolic stabilizers.
1-(Cyclohexyloxy)-4-iodobenzene (3i)
- Molecular Formula : C₁₂H₁₅IO
- Key Differences: Substituted with iodine at the para position, introducing significant molecular weight (254.03 g/mol) and polarizability. Iodine’s electron-withdrawing effect contrasts with the electron-donating tert-butyl group, altering reactivity in electrophilic substitution reactions . Applications: Potential use in radiopharmaceuticals or cross-coupling reactions, unlike phenolic antioxidants.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
